![molecular formula C11H12O5 B409878 (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethoxy)-acetic acid CAS No. 876708-54-2](/img/structure/B409878.png)

(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethoxy)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

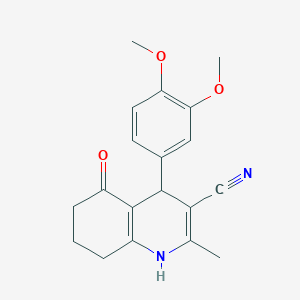

“(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethoxy)-acetic acid” is a chemical compound with the molecular formula C11H12O5 . It has a molecular weight of 224.21 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO2/c1-11-6-8-7-12-9-4-2-3-5-10(9)13-8/h2-5,8,11H,6-7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not available in the sources I found .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted boiling point of 407.49 °C at 760 mmHg and a predicted density of 1.29 g/cm3 . The refractive index is predicted to be n20D 1.54 .Applications De Recherche Scientifique

Environmental Impact and Degradation Studies

Research on similar compounds and their degradation products highlights the scientific community's interest in understanding their environmental fate and potential toxicity. For example, a review of the degradation of acetaminophen by advanced oxidation processes (AOPs) discusses the generation of various by-products, including acetic acid, and their biotoxicity. This study emphasizes the importance of understanding the degradation pathways and potential environmental impacts of such compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Synthetic and Pharmacological Potential

The synthetic routes and pharmacological applications of structurally related compounds, such as 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, are explored due to their potential in developing new molecular systems with attractive pharmacological properties. These studies shed light on the synthetic versatility and the biological activity of sultone derivatives, suggesting a pathway for exploring the applications of (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethoxy)-acetic acid in similar contexts (Hryhoriv, Lega, & Shemchuk, 2021).

Biochemical Insights from Related Studies

The biochemical and environmental interactions of compounds with similar structures, such as the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), offer insights into the potential research applications of this compound. Studies on 2,4-D highlight the importance of understanding the toxicological profiles, environmental behavior, and mechanisms of action, which could be relevant for assessing the environmental and health-related implications of this compound (Zuanazzi, Ghisi, & Oliveira, 2020).

Antioxidant Properties and Chemical Analysis

Exploring the antioxidant properties and structure-activity relationships of hydroxycinnamic acids provides a foundation for understanding how structural differences in compounds like this compound may influence biological activity. Such studies are crucial for identifying potential applications in pharmaceuticals, nutraceuticals, and food additives (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).

Wastewater Treatment and Environmental Remediation

The application of peracetic acid in wastewater treatment underscores the relevance of related compounds in environmental remediation efforts. This suggests potential research avenues for this compound in developing environmentally friendly and effective methods for treating industrial effluents and mitigating pollution (Kitis, 2004).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c12-11(13)7-14-5-8-6-15-9-3-1-2-4-10(9)16-8/h1-4,8H,5-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIWTFRWEJKLSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)COCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B409795.png)

![9-Bromo-5-(4-bromophenyl)-5-methyl-2-naphthalen-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B409798.png)

![5-(4-Ethoxyphenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B409799.png)

![9-Chloro-2-(4-fluorophenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B409803.png)

![9-Chloro-5-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B409804.png)

![9-Bromo-2,5-bis(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B409805.png)

![4-[9-Bromo-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl ethyl ether](/img/structure/B409806.png)

![9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B409808.png)

![3-(4-chlorophenyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B409809.png)

![5-(3-Chlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B409816.png)

![7,8-Dimethoxy-5-(4-nitro-phenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B409818.png)